2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide
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Overview
Description
2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide is a useful research compound. Its molecular formula is C15H12FN3O and its molecular weight is 269.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide is 269.09644018 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photostable NIR Probe for Mitochondria
The development of Indazo-Fluors, through palladium-catalyzed oxidative C-H/C-H cross-coupling of 2H-indazoles with heteroarenes, has led to the discovery of a near-infrared (NIR) fluorophore for precise mitochondria imaging. This compound, featuring 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide, showcases outstanding photostability and minimal cytotoxicity, making it a significant advancement for in vivo studies of mitochondria (Yangyang Cheng et al., 2016).
Antimicrobial Analog Development
Research into novel fluorobenzamides, incorporating the structure of 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide, has shown significant antimicrobial properties. Specifically, derivatives synthesized through condensation and Knoevenagel condensation exhibited potent activity against a range of bacteria and fungi. The introduction of the fluorine atom enhances the antimicrobial efficacy of these compounds, highlighting their potential in developing new antimicrobial agents (N. Desai et al., 2013).
Fluorophore Development for Bioimaging
The innovative synthesis techniques, such as rhodium(III)-catalyzed C–H bond functionalization, have facilitated the creation of substituted N-aryl-2H-indazoles, which serve as novel fluorophores. These fluorophores, based on the 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide scaffold, exhibit promising applications in bioimaging due to their unique photophysical properties, offering a new class of tools for scientific research in visualizing biological processes (Y. Lian et al., 2013).
Novel Scaffolds for Drug Design
The chemical structure of 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide has been pivotal in the design of novel drug scaffolds, particularly as potent inhibitors against specific biological targets such as tyrosinase. The exploration of these compounds through biological and cheminformatics studies underscores their potential as foundational structures in the development of new therapeutic agents targeting melanogenesis and other biological processes (Mubashir Hassan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-13-4-2-1-3-10(13)8-15(20)18-12-5-6-14-11(7-12)9-17-19-14/h1-7,9H,8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEXOAAZCJSXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.